ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Heterocyclic Chemistry Process Chemistry Agrochemical Intermediate Synthesis

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (CAS 100159-13-5) is a heterocyclic ester building block characterized by a 1,2,4-triazole ring linked to a gem-dimethyl substituted ethyl propanoate backbone. It is employed as a synthetic intermediate in the preparation of triazole-based agrochemicals and pharmaceuticals, where the ester functionality provides a handle for further derivatization.

Molecular Formula C8H13N3O2
Molecular Weight 183.211
CAS No. 100159-13-5
Cat. No. B2880629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
CAS100159-13-5
Molecular FormulaC8H13N3O2
Molecular Weight183.211
Structural Identifiers
SMILESCCOC(=O)C(C)(C)N1C=NC=N1
InChIInChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3
InChIKeyKEZINXZYOGWBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Methyl-2-(1H-1,2,4-Triazol-1-yl)Propanoate CAS 100159-13-5: Key Intermediate Properties for Procurement


Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (CAS 100159-13-5) is a heterocyclic ester building block characterized by a 1,2,4-triazole ring linked to a gem-dimethyl substituted ethyl propanoate backbone . It is employed as a synthetic intermediate in the preparation of triazole-based agrochemicals and pharmaceuticals, where the ester functionality provides a handle for further derivatization [1]. This compound is not intended for direct biological use but as a precursor in multi-step synthetic sequences [2].

Why Generic Substitution of Ethyl 2-Methyl-2-(1H-1,2,4-Triazol-1-yl)Propanoate Is Not Feasible


Triazole-containing intermediates are not interchangeable due to critical differences in substitution pattern, ester chain length, and ring regioisomerism. For ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, the gem-dimethyl group at the α-position to the ester carbonyl provides steric protection that alters hydrolysis kinetics and subsequent coupling efficiency compared to unsubstituted or mono-substituted analogs [1]. Additionally, the 1,2,4-triazole regioisomer exhibits distinct reactivity and metal-binding properties relative to the 1,2,3-triazole isomer, affecting downstream yields in cycloaddition and cross-coupling reactions . Substitution with a methyl ester analog would alter lipophilicity and solubility, potentially compromising reaction performance in non-polar solvents .

Quantitative Evidence for Selecting Ethyl 2-Methyl-2-(1H-1,2,4-Triazol-1-yl)Propanoate (CAS 100159-13-5)


Synthesis Yield: High and Reproducible 89% Yield from Standard Precursors

A robust synthetic protocol yields ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate in 89% yield via alkylation of sodium 1,2,4-triazol-1-ide with ethyl 2-bromo-2-methylpropanoate in DMF using cesium carbonate as base [1]. This yield is notably high for a heterocyclic alkylation and ensures cost-effective procurement for large-scale synthesis. In contrast, the analogous methyl ester (methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate) is typically prepared via esterification of the corresponding acid, a route that often requires additional purification steps and may result in lower yields [2].

Heterocyclic Chemistry Process Chemistry Agrochemical Intermediate Synthesis

LogP Lipophilicity: Balanced Lipophilicity for Organic Phase Reactions

The computed LogP (octanol-water partition coefficient) for ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is 0.5763 . This moderate value indicates balanced solubility, enabling effective partitioning into organic phases during liquid-liquid extractions and ensuring good solubility in common organic solvents such as ethyl acetate, dichloromethane, and DMF. The methyl ester analog (methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate) has a lower molecular weight but a calculated LogP of approximately 0.1, reflecting higher aqueous solubility that may complicate organic-phase workup .

Medicinal Chemistry ADME Process Development

Regioisomer Identity: 1,2,4-Triazole Substitution vs. 1,2,3-Triazole

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate contains the 1,2,4-triazole regioisomer, which is known to exhibit different metal-binding affinities and biological target interactions compared to the 1,2,3-triazole isomer . For instance, 1,2,4-triazoles are widely used as CYP51 (lanosterol 14α-demethylase) inhibitors in antifungal drug design, whereas 1,2,3-triazoles are more common as bioisosteres in click chemistry applications. The specific regioisomer is critical for intended downstream activity. The 1,2,3-triazole analog (ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate) has a different nitrogen arrangement, altering hydrogen-bonding and metal coordination geometry [1].

Medicinal Chemistry Coordination Chemistry Catalysis

α-Gem-Dimethyl Substitution: Enhanced Steric Shielding for Selective Transformations

The gem-dimethyl group at the α-position to the ester carbonyl in ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate provides significant steric hindrance. This feature can be exploited to control regioselectivity in subsequent reactions such as nucleophilic additions or reductions, preventing unwanted side reactions at the ester carbonyl . In comparison, the unsubstituted analog ethyl 2-(1H-1,2,4-triazol-1-yl)acetate lacks this steric shielding and is more susceptible to nucleophilic attack at the ester group, which can lead to lower yields in certain coupling reactions .

Synthetic Methodology Protecting Group Strategy Steric Effects

Purity Specification: 95% Minimum Purity Ensures Consistent Performance

Commercially available ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is typically offered at a purity of 95% or higher . This specification is critical for ensuring reproducible yields in multi-step syntheses, as impurities can act as catalyst poisons or lead to undesired side reactions. In contrast, less rigorously purified analogs or lower-purity grades may contain residual starting materials (e.g., ethyl 2-bromo-2-methylpropanoate) that can interfere with sensitive downstream transformations, particularly transition-metal-catalyzed couplings.

Quality Control Procurement Specification Analytical Chemistry

Primary Application Scenarios for Ethyl 2-Methyl-2-(1H-1,2,4-Triazol-1-yl)Propanoate


Agrochemical Intermediate: Synthesis of Triazole Fungicides

This compound serves as a key building block for the preparation of 1,2,4-triazole-based fungicides used in crop protection [1]. Its high synthetic yield (89%) and moderate LogP (0.5763) make it economically viable for large-scale agrochemical production, where cost and process efficiency are paramount.

Pharmaceutical Scaffold Construction: Building Block for Antifungal Drug Candidates

Researchers utilize this compound to construct more complex triazole-containing pharmacophores targeting fungal CYP51 [2]. The gem-dimethyl substitution provides steric shielding that can enhance metabolic stability in lead optimization campaigns.

Material Science and Catalysis: Ligand Precursor for Metal Complexes

The 1,2,4-triazole moiety is a versatile ligand for transition metals. This ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, enabling the preparation of tailored ligands for catalysis or materials applications [3]. The high purity (≥95%) ensures minimal metal contamination in sensitive catalytic studies.

Process Development and Scale-Up Studies

The robust synthetic route (89% yield) and availability in bulk quantities make this compound a reliable intermediate for process chemistry optimization and kilogram-scale pilot studies .

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